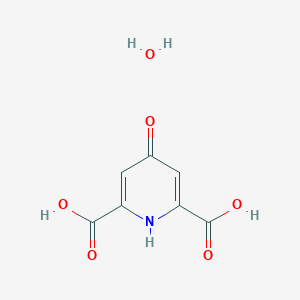

4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-oxo-1H-pyridine-2,6-dicarboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5.H2O/c9-3-1-4(6(10)11)8-5(2-3)7(12)13;/h1-2H,(H,8,9)(H,10,11)(H,12,13);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGPHFVJWBKEDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=CC1=O)C(=O)O)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60486644 | |

| Record name | 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60486644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199926-39-1 | |

| Record name | 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60486644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate (Chelidamic Acid Hydrate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid, commonly known as Chelidamic acid, is a heterocyclic organic compound. As a hydrate, it incorporates water molecules into its crystalline structure.[1][2] This versatile molecule is a derivative of pyridine and features two carboxylic acid groups at the 2 and 6 positions and a ketone group at the 4 position.[2][3] Its structure allows it to act as a versatile ligand for various metal ions and as a biologically active molecule, making it a compound of significant interest in medicinal chemistry, materials science, and analytical chemistry.[3][4][5] This guide provides a comprehensive overview of its chemical properties, synthesis, biological activities, and key applications.

Chemical and Physical Properties

Chelidamic acid hydrate is typically a white to yellow or orange powder or crystalline solid.[2] It is known for its ability to form complexes with a variety of metal ions due to the presence of the pyridine nitrogen and the two carboxylate groups, which can act as a tridentate ligand.

Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅NO₅·H₂O (Monohydrate) | [1][2] |

| Molecular Weight | 201.13 g/mol (Monohydrate) | [6] |

| Anhydrous Molecular Weight | 183.12 g/mol | [7] |

| CAS Number | 199926-39-1 (Hydrate), 138-60-3 (Anhydrous) | [2][6][8] |

| Appearance | White to yellow to orange powder/crystal | [2] |

| Melting Point | 267 °C (decomposes) | [9] |

| Solubility | Soluble in 1 M NH₄OH (50 mg/mL) | [9] |

| pKa | Data not readily available in a single value, but it has three successive protonation steps. | [10] |

| InChI | InChI=1S/C7H5NO5.H2O/c9-3-1-4(6(10)11)8-5(2-3)7(12)13;/h1-2H,(H,8,9)(H,10,11)(H,12,13);1H2 | [6] |

| SMILES | O.OC(=O)C1=CC(=O)C=C(N1)C(=O)O | [9] |

Spectroscopic Data

| Spectroscopy Type | Key Features and Observations | Reference(s) |

| ¹H NMR | Spectra are dependent on the acidity of the solution. | [10] |

| ¹³C NMR | Spectra available in chemical databases. | [11] |

| FTIR | Characteristic peaks for C=O, O-H, C-N, and C-H bonds. | [12][13][14][15][16] |

| Mass Spectrometry | Molecular ion peak corresponding to the anhydrous or hydrated form can be observed. | [15] |

Crystallographic Data

The crystal structure of Chelidamic acid monohydrate has been determined by X-ray crystallography.

| Parameter | Value | Reference(s) |

| Crystal System | Monoclinic | [6] |

| Space Group | P 1 21/n 1 | [6] |

| Unit Cell Dimensions | a = 6.8832 Å, b = 9.0568 Å, c = 12.4376 Å, β = 97.219° | [6] |

Synthesis

A common and high-yield synthesis of Chelidamic acid involves the reaction of Chelidonic acid with ammonia. The following is a detailed experimental protocol adapted from literature.[17]

Experimental Protocol: Synthesis of Chelidamic Acid

Materials:

-

Chelidonic acid

-

30% aqueous ammonia solution

-

Activated carbon

-

37% aqueous hydrochloric acid

-

Water (deionized or distilled)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Büchner funnel and flask

-

Vacuum pump

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, suspend Chelidonic acid in water.

-

Cool the suspension in an ice bath to 0 °C.

-

Slowly add a 30% aqueous ammonia solution dropwise to the cooled suspension over a period of 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 48 hours.

-

Remove the excess ammonia under reduced pressure.

-

To the resulting residue, add 50 mL of water and a small amount of activated carbon.

-

Heat the mixture to reflux for 15 minutes to decolorize the solution.

-

Perform a hot filtration to remove the activated carbon.

-

Allow the filtrate to cool to room temperature.

-

Acidify the filtrate with a 37% aqueous hydrochloric acid solution to a pH of 1. A white solid should precipitate.

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid several times with cold water.

-

Dry the product under vacuum for 16 hours to obtain 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid.

Biological Activity: Inhibition of Glutamate Decarboxylase

The primary and most well-documented biological activity of Chelidamic acid is its potent inhibition of glutamate decarboxylase (GAD).[1] GAD is a key enzyme in the central nervous system responsible for catalyzing the conversion of the excitatory neurotransmitter glutamate to the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[18]

Mechanism of Action

Chelidamic acid acts as a competitive inhibitor of GAD, with a reported inhibition constant (Ki) of 33 µM.[1] Its rigid, conformationally restricted structure is thought to mimic the substrate glutamate, allowing it to bind to the active site of GAD and block the binding of the natural substrate.

The Glutamate-GABA-Glutamine Cycle

The inhibition of GAD by Chelidamic acid has significant implications for the glutamate-GABA-glutamine cycle, a critical metabolic pathway that maintains the balance of excitatory and inhibitory neurotransmission in the brain.[3][5][19][20][21]

Experimental Protocol: Glutamate Decarboxylase Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of Chelidamic acid on GAD.

Materials:

-

Purified or partially purified GAD enzyme preparation

-

L-glutamic acid (substrate)

-

Pyridoxal-5'-phosphate (PLP, cofactor)

-

Chelidamic acid hydrate (inhibitor)

-

Potassium phosphate buffer (e.g., 50 mM, pH 7.2)

-

Reaction termination solution (e.g., perchloric acid)

-

Detection system (e.g., HPLC with fluorescence detection for GABA quantification)

-

Microplate reader or other suitable instrumentation

Procedure:

-

Enzyme Preparation: Prepare a suitable dilution of the GAD enzyme in the assay buffer.

-

Reaction Mixture Preparation: In a microplate or microcentrifuge tubes, prepare the reaction mixtures containing the assay buffer, PLP, and varying concentrations of Chelidamic acid. Include a control with no inhibitor.

-

Pre-incubation: Pre-incubate the reaction mixtures at 37 °C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding L-glutamic acid to each well/tube.

-

Incubation: Incubate the reaction at 37 °C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding the termination solution.

-

GABA Quantification: Quantify the amount of GABA produced in each reaction. This can be achieved by various methods, such as HPLC with pre-column derivatization of GABA for fluorescence detection.

-

Data Analysis: Calculate the percentage of GAD inhibition for each concentration of Chelidamic acid. Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value. The Ki can be calculated using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the enzyme for glutamate is known.

Applications in Analytical and Materials Chemistry

Beyond its biological activity, Chelidamic acid hydrate serves as a valuable tool in other scientific domains.

High-Performance Chelation Ion Chromatography (HPCIC)

Chelidamic acid is employed as a complexing agent in the mobile phase for the separation and quantification of metal ions by HPCIC.[17][22] Its ability to form stable complexes with various metal ions allows for their selective separation on a stationary phase.

Experimental Setup: A typical HPCIC system for metal ion analysis using Chelidamic acid would involve:

-

Column: An iminodiacetic acid functionalized silica column.

-

Eluent: An optimized mobile phase containing Chelidamic acid (e.g., 2 mmol L⁻¹), a buffering agent (e.g., triethanolamine), an acid (e.g., HCl), and an organic modifier (e.g., methanol).[17]

-

Detection: Post-column derivatization with a chromogenic agent (e.g., 4-(2-Pyridylazo)resorcinol, PAR) followed by spectrophotometric detection.[17]

Synthesis of Metal-Organic Frameworks (MOFs)

The multidentate chelating nature of Chelidamic acid makes it an excellent organic linker for the construction of metal-organic frameworks (MOFs).[23] These porous materials have potential applications in gas storage, catalysis, and sensing.

Synthesis Protocol Example: The synthesis of a lanthanide-based MOF using Chelidamic acid can be achieved through hydrothermal methods.[23]

-

A mixture of a lanthanide salt (e.g., Nd₂O₃) and Chelidamic acid in a specific molar ratio is prepared in a suitable solvent (e.g., water/ethanol).

-

The mixture is sealed in a Teflon-lined stainless steel autoclave.

-

The autoclave is heated to a specific temperature (e.g., 160 °C) for a defined period (e.g., 72 hours).

-

After slow cooling to room temperature, the crystalline MOF product is collected by filtration, washed, and dried.

Conclusion

4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate (Chelidamic acid hydrate) is a compound with a rich and diverse chemistry. Its role as a potent inhibitor of glutamate decarboxylase positions it as a valuable tool for neurochemical research and a potential lead compound in drug discovery for neurological disorders. Furthermore, its utility as a versatile ligand in analytical techniques like HPCIC and in the synthesis of advanced materials such as MOFs underscores its importance across multiple scientific disciplines. This guide has provided a comprehensive overview of its key properties, synthesis, and applications, offering a valuable resource for researchers and professionals in related fields.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CAS 199926-39-1: 4-Oxo-1,4-dihydropyridine-2,6-dicarboxyli… [cymitquimica.com]

- 3. Frontiers | The Glutamate–Glutamine (GABA) Cycle: Importance of Late Postnatal Development and Potential Reciprocal Interactions between Biosynthesis and Degradation [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Dynamic Regulation of Synaptic GABA Release by the Glutamate-Glutamine Cycle in Hippocampal Area CA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C7H7NO6 | CID 12302905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Chelidamic acid hydrate - 1,4-Dihydro-4-oxo-2 [sigmaaldrich.com]

- 8. CAS 138-60-3: Chelidamic acid | CymitQuimica [cymitquimica.com]

- 9. ケリダム酸 水和物 ≥95%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Chelidamic acid(138-60-3) 13C NMR spectrum [chemicalbook.com]

- 12. Application of MALDI-TOF MS and FT-IR spectroscopy in identification and antibiotic resistance profiling of lactic acid bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Application of FT-IR spectroscopy and chemometric technique for the identification of three different parts of Camellia nitidissima and discrimination of its authenticated product - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparison of mass spectrometry and fourier transform infrared spectroscopy of plasma samples in identification of patients with fracture-related infections | PLOS One [journals.plos.org]

- 16. gsconlinepress.com [gsconlinepress.com]

- 17. benchchem.com [benchchem.com]

- 18. Glutamate decarboxylase - Wikipedia [en.wikipedia.org]

- 19. The Glutamate/GABA‐Glutamine Cycle: Insights, Updates, and Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Characteristics of Chelidamic Acid and its Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of the chemical compounds identified by CAS numbers 138-60-3 (Chelidamic Acid) and 199926-39-1 (Chelidamic Acid Monohydrate). This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring detailed knowledge of these substances.

Introduction

Chelidamic acid, also known by its IUPAC name 4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid, is a heterocyclic organic compound.[1][2] Its hydrated form is known as chelidamic acid monohydrate. These compounds are of interest to the scientific community due to their biological activities, including their role as inhibitors of glutamate decarboxylase.[3] Understanding their physical properties is fundamental for their application in research and development.

Physical Characteristics

The physical properties of Chelidamic Acid and its monohydrate are summarized in the table below for easy comparison. These characteristics are crucial for handling, storage, and application in various experimental settings.

| Property | CAS 138-60-3 (Chelidamic Acid) | CAS 199926-39-1 (Chelidamic Acid Monohydrate) |

| Synonyms | 4-Hydroxypyridine-2,6-dicarboxylic acid | 4-Hydroxypyridine-2,6-dicarboxylic acid monohydrate |

| Molecular Formula | C₇H₅NO₅ | C₇H₅NO₅·H₂O or C₇H₇NO₆[4] |

| Molecular Weight | 183.12 g/mol | 201.13 g/mol [5] |

| Appearance | White to off-white or yellow solid powder.[6] | White to yellow crystalline powder.[4] |

| Melting Point | 265-270 °C (decomposes) | 263 °C |

| Boiling Point | 428.3 ± 45.0 °C (Predicted)[7] | No data available |

| Density | 1.726 ± 0.06 g/cm³ (Predicted)[7] | No data available |

| Solubility | Low solubility in water.[8] Soluble in 1 M NH₄OH (50 mg/mL)[9] and DMSO.[3] | Good solubility in water.[10] |

Experimental Protocols

The following sections detail the general methodologies for determining the key physical properties of organic compounds like Chelidamic Acid and its monohydrate.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a useful property for identification and purity assessment. A common method for determining the melting point is the capillary tube method.

Protocol:

-

Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last solid particle melts is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. For solids that decompose at their melting point, the boiling point is often predicted or determined under vacuum. A micro-boiling point determination method is suitable for small sample quantities.

Protocol:

-

Sample Preparation: A small amount of the liquid is placed in a small test tube or a fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.

-

Heating: The assembly is attached to a thermometer and heated in a Thiele tube or an oil bath.

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[11]

Determination of Density

Density is the mass of a substance per unit volume. For a solid, density can be determined by measuring its mass and the volume it displaces.

Protocol:

-

Mass Measurement: A known mass of the solid is accurately weighed using an analytical balance.

-

Volume Measurement by Displacement: A graduated cylinder is partially filled with a liquid in which the solid is insoluble. The initial volume of the liquid is recorded. The weighed solid is then carefully added to the graduated cylinder, and the new volume is recorded. The difference between the final and initial volumes gives the volume of the solid.

-

Calculation: The density is calculated by dividing the mass of the solid by its volume.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. For organic acids like chelidamic acid, solubility is often tested in a range of solvents of varying polarity and pH.

Protocol for Qualitative and Semi-Quantitative Solubility:

-

Solvent Selection: A range of solvents is chosen, typically including water, ethanol, acetone, and aqueous solutions of acid (e.g., 5% HCl) and base (e.g., 5% NaOH and 5% NaHCO₃).[12]

-

Procedure: A small, measured amount of the solute (e.g., 10 mg) is placed in a test tube. A small volume of the solvent (e.g., 1 mL) is added incrementally with vigorous shaking.

-

Observation: The substance is classified as "soluble" if it dissolves completely, "sparingly soluble" if a portion dissolves, and "insoluble" if it does not appear to dissolve. For quantitative analysis, a saturated solution is prepared at a specific temperature, and the concentration of the dissolved solute is determined by a suitable analytical method after separating the undissolved solid.[13]

Mandatory Visualizations

Signaling Pathway: The GABA Shunt

Chelidamic acid is known to be an inhibitor of glutamate decarboxylase (GAD), the rate-limiting enzyme in the synthesis of the neurotransmitter GABA.[3] The inhibition of GAD by chelidamic acid disrupts the GABA shunt pathway.

Caption: The GABA Shunt pathway and the inhibitory action of Chelidamic Acid on Glutamate Decarboxylase (GAD).

Experimental Workflow: Enzyme Inhibition Assay

The following diagram illustrates a general workflow for an enzyme inhibition assay to characterize the inhibitory effect of a compound like chelidamic acid on its target enzyme.

Caption: A generalized workflow for conducting an enzyme inhibition assay.

References

- 1. bellevuecollege.edu [bellevuecollege.edu]

- 2. Chelidamic Acid | C7H5NO5 | CID 8743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 108470050 [thermofisher.com]

- 5. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. benchchem.com [benchchem.com]

- 8. biorxiv.org [biorxiv.org]

- 9. Chelidamic acid = 95 , powder 138-60-3 [sigmaaldrich.com]

- 10. chem.ws [chem.ws]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. quora.com [quora.com]

Mechanism of action of chelidamic acid as an enzyme inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chelidamic acid, a heterocyclic dicarboxylic acid, is a notable enzyme inhibitor, primarily recognized for its potent and competitive inhibition of glutamate decarboxylase (GAD), the rate-limiting enzyme in the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). Its mechanism of action is rooted in its structural analogy to the endogenous substrate, glutamate. This technical guide provides a comprehensive overview of the mechanism of action of chelidamic acid as an enzyme inhibitor, with a primary focus on its interaction with GAD. It includes a compilation of quantitative inhibitory data, detailed experimental protocols for assessing its activity, and visualizations of the relevant biochemical pathways and experimental workflows. While GAD is the most well-characterized target, the potential for chelidamic acid and its derivatives to interact with other enzymes, particularly metalloenzymes, through metal chelation is also discussed.

Introduction

Chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) is a conformationally restricted analog of glutamate.[1] This structural rigidity makes it a valuable tool for probing the active sites of enzymes that metabolize glutamate.[2] The primary and most studied mechanism of action of chelidamic acid as an enzyme inhibitor is its competitive inhibition of glutamate decarboxylase (GAD).[1][2] GAD catalyzes the conversion of the excitatory neurotransmitter glutamate to the inhibitory neurotransmitter GABA, a critical step in maintaining the balance of neurotransmission in the central nervous system.[2] Dysregulation of GAD activity is implicated in various neurological disorders, making it a significant therapeutic target.[2]

Beyond its well-documented effect on GAD, the structural features of chelidamic acid, particularly its dicarboxylic acid and ketone functionalities, suggest potential interactions with other enzymes. These features are reminiscent of motifs found in inhibitors of enzymes such as HIV-1 integrase, which function by chelating essential metal ions in the enzyme's active site. This guide will delve into the established mechanism of GAD inhibition and explore the theoretical and indirect evidence for its interaction with other enzyme classes.

Mechanism of Action

Competitive Inhibition of Glutamate Decarboxylase (GAD)

The principal mechanism of action of chelidamic acid is as a competitive inhibitor of glutamate decarboxylase.[1][2] This means that chelidamic acid directly competes with the enzyme's natural substrate, glutamate, for binding to the active site.[2] The structural similarity between chelidamic acid and glutamate allows it to occupy the active site, thereby preventing the catalytic conversion of glutamate to GABA.

Kinetic analysis has confirmed this competitive inhibition, with a reported inhibition constant (Ki) of 33 μM for GAD from rat brain.[1] The optimal intercarboxylate distance for substrate competition at the GAD active site is approximately 0.75 nm, indicating that glutamate likely binds in an extended conformation.[1] Chelidamic acid's rigid structure mimics this extended conformation.

Potential for Metalloenzyme Inhibition via Chelation

The dicarboxylic acid and ketone groups in chelidamic acid bestow it with metal-chelating properties. This ability to bind metal ions is a known mechanism for the inhibition of metalloenzymes, where a metal cofactor is essential for catalytic activity. While specific studies demonstrating chelidamic acid inhibiting a metalloenzyme through this mechanism are not prevalent in the reviewed literature, the structural motif is shared with known metalloenzyme inhibitors, such as certain HIV-1 integrase inhibitors that chelate magnesium ions in the active site.

Quantitative Data on Enzyme Inhibition

The inhibitory potency of chelidamic acid against glutamate decarboxylase has been quantified, providing key data for researchers.

| Compound | Target Enzyme | Source Organism | Inhibition Constant (Ki) | Inhibition Type | Reference |

| Chelidamic Acid | Glutamate Decarboxylase | Rat Brain | 33 µM | Competitive | [1] |

| Chelidonic Acid | Glutamate Decarboxylase | Rat Brain | 1.2 µM | Competitive | [1] |

Signaling Pathways and Experimental Workflows

The GABA Shunt Pathway

Chelidamic acid's inhibition of GAD directly impacts the GABA shunt, a metabolic pathway responsible for the synthesis and conservation of GABA. By blocking the conversion of glutamate to GABA, chelidamic acid disrupts a key control point in inhibitory neurotransmission.

Experimental Workflow for Determining GAD Inhibition

The following diagram outlines a typical workflow for assessing the inhibitory effect of chelidamic acid on GAD activity using an HPLC-based method.

Experimental Protocols

The following protocols are representative methods for determining the inhibitory activity of chelidamic acid against glutamate decarboxylase.

HPLC-Based Assay for GAD Activity

This method quantifies the GABA produced by the enzymatic reaction.

1. Enzyme Preparation:

-

Homogenize rat brain tissue in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2, containing 0.2 mM pyridoxal phosphate and 1 mM 2-aminoethylisothiouronium bromide hydrobromide).

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C.

-

Use the resulting supernatant as the source of GAD.

2. Reaction Mixture:

-

Prepare a reaction mixture containing:

-

GAD enzyme preparation

-

50 mM potassium phosphate buffer (pH 7.2)

-

0.2 mM Pyridoxal phosphate

-

Varying concentrations of chelidamic acid (or vehicle for control)

-

3. Enzymatic Reaction:

-

Pre-incubate the reaction mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding L-glutamate to a final concentration (e.g., 50 mM).

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding an equal volume of 0.6 M perchloric acid.

4. GABA Quantification:

-

Centrifuge the terminated reaction mixture to pellet precipitated protein.

-

Derivatize the supernatant containing GABA with a fluorescent tag (e.g., o-phthalaldehyde or dansyl chloride).

-

Analyze the derivatized sample by reverse-phase HPLC with fluorescence detection.

-

Quantify the GABA peak by comparing its area to a standard curve of known GABA concentrations.

5. Data Analysis:

-

Calculate the rate of GABA formation in the presence and absence of the inhibitor.

-

Determine the percent inhibition for each concentration of chelidamic acid.

-

Plot percent inhibition against inhibitor concentration to determine the IC50.

-

Use the Cheng-Prusoff equation to calculate the Ki if the Km of GAD for glutamate is known under the assay conditions: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) .

Continuous Fluorometric Assay for GAD Activity

This is a continuous assay that measures the consumption of glutamate.

1. Principle:

-

This assay couples the consumption of glutamate by GAD to a glutamate oxidase reaction, which produces hydrogen peroxide. The hydrogen peroxide is then used by horseradish peroxidase (HRP) to oxidize a fluorogenic substrate (e.g., Amplex Red), resulting in a fluorescent product that can be monitored in real-time.

2. Reaction Mixture:

-

In a 96-well microplate, prepare a reaction mixture containing:

-

50 mM potassium phosphate buffer (pH 7.2)

-

Glutamate oxidase

-

HRP

-

Amplex Red

-

GAD enzyme preparation

-

Varying concentrations of chelidamic acid

-

3. Enzymatic Reaction and Detection:

-

Pre-incubate the mixture for 5-10 minutes.

-

Initiate the reaction by adding L-glutamate.

-

Immediately measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) in a microplate reader in kinetic mode at 37°C.

4. Data Analysis:

-

The rate of fluorescence increase is proportional to the rate of glutamate consumption (GAD activity).

-

Calculate the initial rates from the kinetic traces.

-

Determine the percent inhibition for each concentration of chelidamic acid.

-

Plot percent inhibition against inhibitor concentration to determine the IC50 and subsequently the Ki.

Other Potential Enzyme Targets

While the primary focus of chelidamic acid research has been on GAD, its structural characteristics warrant consideration of other potential enzyme targets.

Kynurenine Aminotransferases (KATs)

Kynurenine aminotransferases are involved in the kynurenine pathway of tryptophan metabolism. To date, there is no direct and compelling evidence in the scientific literature to suggest that chelidamic acid is a potent inhibitor of any of the KAT isoforms.

HIV-1 Integrase

HIV-1 integrase is a metalloenzyme essential for the replication of the human immunodeficiency virus. Some integrase inhibitors are diketo acids, which share a structural motif with chelidamic acid that is capable of chelating the magnesium ions in the enzyme's active site. However, current research does not provide direct evidence for the inhibition of HIV-1 integrase by chelidamic acid itself.

Conclusion and Future Directions

Chelidamic acid is a well-established competitive inhibitor of glutamate decarboxylase, acting as a structural analog of glutamate.[1][2] Its inhibitory activity is quantified with a Ki of 33 μM against rat brain GAD.[1] This makes it a valuable research tool for studying GABAergic neurotransmission and a potential scaffold for the design of novel GAD inhibitors.

Future research should aim to:

-

Determine the IC50 values of chelidamic acid under a variety of experimental conditions to provide a more comprehensive understanding of its inhibitory potency.

-

Investigate the in vivo efficacy and blood-brain barrier permeability of chelidamic acid and its derivatives.

-

Explore the potential of chelidamic acid as a metalloenzyme inhibitor by screening it against a panel of relevant metalloenzymes to determine if its metal-chelating properties translate to significant inhibitory activity against other targets.

References

Chelidamic Acid as a Glutamate Decarboxylase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamate decarboxylase (GAD), the rate-limiting enzyme in the biosynthesis of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), is a significant therapeutic target for a variety of neurological disorders stemming from GABAergic dysfunction. This technical guide provides a comprehensive overview of chelidamic acid as a competitive inhibitor of GAD. Drawing on available in vitro data, this document details the inhibitory profile of chelidamic acid, presents methodologies for key experimental assays, and illustrates the pertinent biochemical pathways. While chelidamic acid serves as a valuable molecular probe for the GAD active site, this guide also underscores the existing gaps in research, particularly the need for extensive investigation into its in vivo efficacy and structure-activity relationships to unlock its full therapeutic potential.

Introduction

The delicate equilibrium between excitatory and inhibitory neurotransmission is paramount for maintaining normal central nervous system (CNS) function. Glutamate, the primary excitatory neurotransmitter, is converted to GABA by the enzyme glutamate decarboxylase (GAD). The dysregulation of GAD activity, leading to altered GABAergic signaling, is implicated in the pathophysiology of numerous neurological and psychiatric conditions, including epilepsy, anxiety disorders, and stiff-person syndrome. Consequently, the development of potent and selective inhibitors of GAD is an area of intense research in neuropharmacology.

Chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) is a heterocyclic dicarboxylic acid that functions as a structural analog of the endogenous GAD substrate, L-glutamate. Its conformationally restricted structure makes it a valuable tool for investigating the topology of the GAD active site. This guide synthesizes the current understanding of chelidamic acid as a GAD inhibitor, offering technical insights for researchers and drug development professionals aiming to explore its therapeutic applications.

Quantitative Data on GAD Inhibition

Chelidamic acid has been identified as a competitive inhibitor of glutamate decarboxylase, indicating that it directly competes with glutamate for binding to the enzyme's active site.[1][2] The primary quantitative measure of its potency reported in the literature is the inhibition constant (Kᵢ).

Table 1: In Vitro Inhibition of Glutamate Decarboxylase by Chelidamic Acid and a Structural Analog

| Compound | Inhibition Constant (Kᵢ) | Mechanism of Inhibition | Enzyme Source |

| Chelidamic Acid | 33 µM[1][3][4] | Competitive[1][2] | Rat Brain[2] |

| Chelidonic Acid | 1.2 µM[2] | Competitive[2] | Rat Brain[2] |

Note on Kᵢ vs. IC₅₀:

The half-maximal inhibitory concentration (IC₅₀) is another widely used metric for inhibitor potency. For a competitive inhibitor like chelidamic acid, the IC₅₀ value is dependent on the concentration of the substrate (glutamate) used in the assay. The relationship between Kᵢ and IC₅₀ is defined by the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

Where:

-

[S] is the substrate concentration.

-

Kₘ is the Michaelis constant of the enzyme for the substrate.

Currently, specific experimentally determined IC₅₀ values for chelidamic acid in GAD inhibition assays are not widely reported in the literature, a gap that future research should aim to fill to provide a more complete understanding of its inhibitory profile under varied experimental conditions.[1]

Signaling Pathways and Experimental Workflows

The primary signaling pathway impacted by the inhibition of GAD is the synthesis of GABA, which subsequently affects all downstream GABAergic neurotransmission.

The GABA Shunt

GAD is a pivotal enzyme in the GABA shunt, a metabolic pathway that synthesizes and conserves the brain's supply of GABA.[5] The inhibition of GAD by chelidamic acid directly disrupts the conversion of glutamate to GABA.[1]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Chelidonic acid and other conformationally restricted substrate analogues as inhibitors of rat brain glutamate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An HPLC-based assay for improved measurement of glutamate decarboxylase inhibition/activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Hydroxypyridine-2,6-dicarboxylic Acid (Chelidamic Acid)

4-Hydroxypyridine-2,6-dicarboxylic acid, commonly known as chelidamic acid, is a heterocyclic organic compound with significant potential in various scientific fields.[1] Its unique structure, featuring a pyridine ring with two carboxylic acid groups and a hydroxyl group, underpins its diverse chemical and biological activities.[2][3] This guide provides a comprehensive overview of its synthesis, properties, biological significance, and applications, with a focus on quantitative data and detailed experimental protocols.

Physicochemical Properties

Chelidamic acid is a white to pale yellow or brown crystalline powder.[1] It exists in tautomeric forms, specifically a keto (4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid) and an aromatic enol form (4-hydroxypyridine-2,6-dicarboxylic acid).[1][4] In aqueous solutions, it can crystallize as a monohydrate, which forms a zwitterionic structure.[1][4] The compound is stable under normal conditions but is incompatible with strong oxidizing agents.[1]

Table 1: Physicochemical Data of Chelidamic Acid

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅NO₅ | [1][2] |

| Molecular Weight | 183.12 g/mol (anhydrous) | [1][2] |

| CAS Number | 138-60-3 | [2][5] |

| Melting Point | 265-270 °C (decomposes) | [1] |

| Boiling Point | 428.3 ± 45.0 °C (Predicted) | [1] |

| Density | 1.726 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 0.12 ± 0.40 (Predicted) | [1] |

| Solubility | Very soluble in water; Soluble in 1 M NH₄OH (50 mg/mL); Soluble in DMSO (≥15 mg/mL) | [1][5] |

| Vapor Pressure | 1.56 x 10⁻⁸ mmHg at 25°C | [1] |

| Flash Point | 212.8 °C | [1] |

Synthesis of Chelidamic Acid

Several methods for the synthesis of chelidamic acid have been reported. A common and high-yield approach involves the reaction of dimethyl oxalate and acetone, followed by treatment with ammonia and subsequent acidification.[6][7]

-

Step 1: Condensation

-

In a three-necked flask equipped with a reflux condenser, add 102 g of a 20% sodium ethoxide ethanol solution and stir.

-

In a separate flask, mix 8.54 g of acetone and 36.6 g of dimethyl oxalate, adding ethanol dropwise until the dimethyl oxalate is fully dissolved.

-

Add the acetone/dimethyl oxalate solution dropwise to the sodium ethoxide solution. The mixture will turn yellow.

-

Once about 75% of the mixture has been added, heat the reaction to 70°C.

-

After the addition is complete, continue stirring for 2 hours to obtain a yellow viscous paste.

-

Cool the system to 0-5°C and add 52 mL of concentrated hydrochloric acid and 40 g of crushed ice to adjust the pH to 7.

-

Filter the solution to remove undissolved salts and stir overnight at room temperature.

-

Remove excess ethanol by distillation under reduced pressure to yield a white needle-like crystal.

-

-

Step 2: Amination and Cyclization

-

Add 21.1 g of the crystal from the previous step to a flask and cool to 0°C.

-

Slowly add 145 mL of ammonia water dropwise.

-

Allow the suspension to warm to room temperature and stir for 48 hours.

-

Remove excess ammonia under reduced pressure.

-

-

Step 3: Purification

-

Add 60 mL of water to the residue, along with activated carbon for decolorization, and heat to reflux.

-

Filter the solution while hot.

-

Adjust the filtrate's pH to 1 with concentrated hydrochloric acid to precipitate a white solid.

-

Cool the system to 0-5°C, filter the precipitate, and wash with a small amount of ice water.

-

Dry the solid under vacuum to obtain pure 4-hydroxypyridine-2,6-dicarboxylic acid.

-

A similar protocol starting from a different precursor reports a 98% yield.[6][8]

Caption: Workflow for the synthesis of Chelidamic Acid.

Biological Activities and Pharmacological Potential

Chelidamic acid and its derivatives have garnered significant interest for their broad spectrum of biological activities.[9][10] Its ability to chelate metal ions is a key feature contributing to many of its pharmacological effects.[10][11]

Table 2: Summary of Biological Activities and Quantitative Data

| Activity | Target/Mechanism | Quantitative Data | Source(s) |

| Enzyme Inhibition | Glutamate Decarboxylase Inhibitor | Kᵢ = 33 µM | [11] |

| Anticancer | Potential induction of mitochondrial membrane collapse in prostate cancer cells. Ru(II) complexes show cytotoxicity against HeLa, HepG2, and HEp-2 cell lines. | IC₅₀ values for related 1,4-dihydropyridine derivatives range from 2.3 to 5.7 µM against HeLa and MCF-7 cells. | [3][10][12] |

| Antiviral | Potential HIV-1 Integrase Inhibition via chelation of metal ions in the enzyme's active site. | - | [10] |

| Anti-inflammatory | Suppression of TNF-α, IL-6, and IL-1β production. | - | [9][13] |

| Antioxidant | Increases production of endogenous antioxidants like superoxide dismutase (SOD) and catalase (CAT). | - | [9] |

| Immunomodulatory | Modulates immune responses. | - | [9][13] |

| Antimicrobial | Sequesters essential metal ions, disrupting microbial cellular processes. | MIC of a related compound (pdtc) was 16-32 µM for non-pseudomonads. | [10][14] |

Chelidamic acid is a potent inhibitor of glutamate decarboxylase, an enzyme crucial for the synthesis of the neurotransmitter GABA.[1][11] This activity makes it a valuable tool for neuroscience research and a potential starting point for developing drugs targeting neurological disorders.[11][15]

The structural framework of chelidamic acid is recognized as a "privileged scaffold" in medicinal chemistry.[10] Its dicarboxylic acid and ketone groups are similar to those in known HIV-1 integrase inhibitors, which function by chelating metal ions in the enzyme's active site.[10] Furthermore, derivatives of chelidamic acid have shown cytotoxic effects against various cancer cell lines, and its metal complexes are being investigated for their anticancer properties.[10][12]

Caption: Potential antiviral action via HIV-1 integrase inhibition.

Chelidamic acid demonstrates significant anti-inflammatory and antioxidant properties.[9] It can downregulate inflammatory pathways by suppressing the production of key cytokines like TNF-α, IL-6, and IL-1β.[9][13] It also enhances the body's endogenous antioxidant defenses, suggesting its utility in diseases driven by oxidative stress and inflammation, such as diabetes, cancer, and cardiovascular disorders.[9]

Coordination Chemistry and Analytical Applications

The pyridine nitrogen and two carboxylate groups make chelidamic acid an excellent tridentate chelating agent, forming stable complexes with a wide range of metal ions.[4][16][17] This property is the foundation for its use in various applications, including the development of metal-organic frameworks (MOFs) and analytical chemistry.[18]

Chelidamic acid is employed as a complexing additive in the eluent for HPCIC, a technique used for the speciation of iron and the determination of other metals.[1]

-

System: An iminodiacetic acid functionalized silica column is used for separation.

-

Eluent: The mobile phase is an optimized solution containing 2 mmol L⁻¹ chelidamic acid, 3 mmol L⁻¹ triethanolamine, 12 mmol L⁻¹ HCl, and 50% v/v of methanol.

-

Sample Injection: A sample containing various metal cations (e.g., Fe²⁺, Fe³⁺, Mn²⁺, Pb²⁺, Cd²⁺, Zn²⁺, Co²⁺, Cu²⁺) is injected into the system.

-

Separation: The metal ions are separated on the column based on their differential affinities.

-

Detection: Post-column derivatization is performed with 4-(2-Pyridylazo)resorcinol (PAR).

-

Analysis: The resulting colored complexes are detected spectrophotometrically at 510 nm, allowing for the simultaneous isocratic separation and quantification of the metal ions.

Caption: Workflow for metal ion analysis using HPCIC.

Conclusion and Future Directions

4-Hydroxypyridine-2,6-dicarboxylic acid is a versatile molecule with a rich chemical profile and a wide array of biological activities. Its strong metal-chelating ability is central to its function as an enzyme inhibitor, a potential therapeutic agent, and a tool in analytical chemistry. The chelidamic acid scaffold continues to be a promising starting point for the development of novel drugs targeting cancer, viral infections, and inflammatory diseases.[10][13] Further preclinical and clinical studies are necessary to fully elucidate its therapeutic potential and translate its promising properties into clinical applications.[9][13]

References

- 1. benchchem.com [benchchem.com]

- 2. Chelidamic Acid | C7H5NO5 | CID 8743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 138-60-3: Chelidamic acid | CymitQuimica [cymitquimica.com]

- 4. Chelidamsäure – Wikipedia [de.wikipedia.org]

- 5. Chelidamic acid = 95 , powder 138-60-3 [sigmaaldrich.com]

- 6. Chelidamic acid synthesis - chemicalbook [chemicalbook.com]

- 7. 4-Hydroxypyridine-2,6-dicarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 8. Chelidamic acid | 138-60-3 [chemicalbook.com]

- 9. jddtonline.info [jddtonline.info]

- 10. benchchem.com [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Ruthenium(II)/(III) complexes of 4-hydroxy-pyridine-2,6-dicarboxylic acid with PPh3/AsPh3 as co-ligand: Impact of oxidation state and co-ligands on anticancer activity in vitro - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. jddtonline.info [jddtonline.info]

- 14. Antimicrobial Properties of Pyridine-2,6-Dithiocarboxylic Acid, a Metal Chelator Produced by Pseudomonas spp - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemimpex.com [chemimpex.com]

- 16. 4-Hydroxypyridine-2,6-dicarboxylatodioxovanadate(V) complexes: solid state and aqueous chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

Solubility profile of chelidamic acid hydrate in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of chelidamic acid hydrate in various solvents. The information is intended to support research, development, and formulation activities involving this compound. This document outlines available solubility data, details established experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.

Introduction to Chelidamic Acid Hydrate

Chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) is a heterocyclic compound that crystallizes from aqueous solutions as a monohydrate.[1] It is a versatile molecule with applications in coordination chemistry and as a biological inhibitor. Understanding its solubility in different solvent systems is crucial for its application in drug discovery and development, enabling proper formulation, and ensuring bioavailability.

Quantitative Solubility Data

The following table summarizes the available quantitative and semi-quantitative solubility data for chelidamic acid hydrate in various solvents. It is important to note that comprehensive solubility data across a wide range of organic solvents and temperatures is not extensively reported in publicly available literature. The data presented here is compiled from various sources, including chemical supplier technical data sheets and scientific publications.

| Solvent System | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) | Notes |

| 1 M Ammonium Hydroxide (NH₄OH) | Not Specified | 50 | 50 | Clear to slightly hazy solution.[2] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ≥15 | ≥15 | [2] |

| Water (H₂O) | Not Specified | 1 | 1 | [3] |

| Water (H₂O) | Not Specified | "Very soluble" | "Very soluble" | Contradictory data exists, suggesting solubility may be higher under specific conditions (e.g., pH).[4] |

| Ethanol | Not Specified | Data not available | Data not available | |

| Methanol | Not Specified | Data not available | Data not available | |

| Acetone | Not Specified | Data not available | Data not available |

Note: The solubility of chelidamic acid in aqueous solutions is known to be pH-dependent.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The equilibrium solubility of chelidamic acid hydrate can be determined using the widely accepted shake-flask method. This protocol provides a reliable means of obtaining thermodynamic solubility data.

3.1. Materials

-

Chelidamic Acid Hydrate (solid)

-

Selected Solvents (e.g., Water, Ethanol, Methanol, Acetone, DMSO, pH buffers)

-

Scintillation vials or flasks with airtight seals

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of chelidamic acid hydrate to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established in preliminary experiments.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to sediment.

-

To completely separate the saturated solution from the excess solid, centrifuge the vials at a high speed.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of chelidamic acid hydrate of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.

-

Determine the concentration of chelidamic acid hydrate in the saturated solution by interpolating its analytical response on the calibration curve.

-

3.3. Data Analysis

The solubility is expressed as the concentration of chelidamic acid hydrate in the saturated solution, typically in units of g/L or mg/mL.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of the experimental protocol and potential relationships, the following diagrams are provided in the DOT language for Graphviz.

Caption: Experimental workflow for determining the equilibrium solubility of chelidamic acid hydrate.

Note on Signaling Pathways: Chelidamic acid and its derivatives are known to interact with various biological targets, but a universally recognized, single signaling pathway is not defined. It is known to be an inhibitor of glutamate decarboxylase. A diagram for a specific signaling pathway would require a more focused topic on its mechanism of action in a particular biological context.

Conclusion

This technical guide provides the currently available solubility data for chelidamic acid hydrate and a detailed protocol for its experimental determination. The limited availability of comprehensive quantitative solubility data in a wide range of organic solvents highlights an area for future research. The provided experimental workflow offers a robust methodology for researchers to generate reliable solubility data, which is essential for the continued development and application of chelidamic acid hydrate in various scientific and pharmaceutical fields.

References

Spectroscopic Profile of Chelidamic Acid: A Technical Guide

Introduction

Chelidamic acid, systematically known as 4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid, is a heterocyclic organic compound with significant applications in coordination chemistry, materials science, and pharmacology. Its utility as a versatile chelating agent and its role as a potent inhibitor of glutamate decarboxylase underscore the importance of a thorough structural and electronic characterization.[1][2] This technical guide provides an in-depth overview of the spectroscopic data of chelidamic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and workflow visualizations are presented to support researchers, scientists, and drug development professionals in their work with this compound.

Molecular Structure and Tautomerism

Chelidamic acid can exist in tautomeric forms, primarily a keto form (4-pyridone) and an aromatic enol form (4-hydroxypyridine). In the solid state and in aqueous solutions, it predominantly exists in a zwitterionic form, where a carboxylic proton has migrated to the pyridine nitrogen. This structural duality is crucial for its chemical reactivity and chelating properties.[3]

Caption: Keto-enol tautomerism of Chelidamic Acid.

Spectroscopic Data Summary

The following sections provide a summary of the key spectroscopic data for chelidamic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for elucidating the carbon-hydrogen framework of chelidamic acid. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d6).

¹H NMR Data

¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon environment of the molecule.

| Carbon Atom | Chemical Shift (δ) in ppm |

| C-2, C-6 | 148.9 |

| C-3, C-5 | 118.8 |

| C-4 | 177.3 |

| COOH | 163.5 |

| Data sourced from measurements in DMSO-d6.[4] |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies. While a precise peak list is not consistently reported, the spectrum is characterized by absorptions typical for carboxylic acids, ketones, and aromatic heterocycles.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid (broad, due to H-bonding) |

| ~3100 | C-H Stretch | Aromatic/Heterocyclic C-H |

| ~1700 - 1740 | C=O Stretch | Carboxylic Acid C=O |

| ~1640 - 1680 | C=O Stretch | Pyridone C=O |

| ~1600, ~1450 | C=C & C=N Stretch | Pyridine Ring Vibrations |

| ~1200 - 1300 | C-O Stretch | Carboxylic Acid C-O |

| Assignments are based on general IR correlation tables and the known structure of chelidamic acid.[5][6] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Direct Inlet, 75 eV [4]

| m/z | Relative Intensity (%) | Possible Fragment |

|---|---|---|

| 183 | 2.0 | [M]⁺ (Molecular Ion) |

| 139 | 100.0 | [M - CO₂]⁺ |

| 121 | 67.4 | [M - CO₂ - H₂O]⁺ |

| 93 | 71.4 | [M - CO₂ - H₂O - CO]⁺ |

| 68 | 19.3 | Further Fragmentation |

| 65 | 12.8 | Further Fragmentation |

GC-MS Data [7]

| m/z | Description |

|---|---|

| 139 | Top Peak |

| 93 | 2nd Highest Peak |

| 121 | 3rd Highest Peak |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous sample preparation and appropriate instrumental parameters. The following are generalized protocols for the spectroscopic analysis of chelidamic acid.

General Workflow for Spectroscopic Analysis

Caption: General workflow for spectroscopic analysis.

NMR Sample Preparation and Acquisition

-

Sample Preparation : Accurately weigh approximately 5-10 mg of chelidamic acid.

-

Dissolution : Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The use of a high-purity solvent is critical.

-

Transfer : Transfer the solution to a 5 mm NMR tube.

-

Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR Parameters : A standard pulse program (e.g., zg30) is typically used. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay (D1) of at least 1-2 seconds, and an appropriate spectral width.

-

¹³C NMR Parameters : A proton-decoupled pulse program (e.g., zgpg30) is used. A longer relaxation delay and a greater number of scans are often required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Referencing : Chemical shifts are referenced to the residual solvent peak of DMSO-d6 (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

IR Sample Preparation (KBr Pellet Method)

-

Grinding : Grind 1-2 mg of chelidamic acid to a fine powder using an agate mortar and pestle.

-

Mixing : Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.

-

Pellet Pressing : Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 metric tons) for several minutes to form a thin, transparent pellet.

-

Background Scan : Place an empty pellet holder or a pellet made of pure KBr in the FTIR spectrometer and run a background scan.

-

Sample Scan : Place the KBr pellet containing the sample in the spectrometer and acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (Direct Inlet)

-

Sample Preparation : Place a small amount of the solid chelidamic acid sample into a capillary tube or onto a direct insertion probe.

-

Instrumentation : Utilize a mass spectrometer equipped with an electron ionization (EI) source.

-

Acquisition Parameters : Insert the probe into the ion source. The sample is heated to induce vaporization. The vaporized molecules are then ionized, typically at 70 eV.

-

Analysis : The mass analyzer separates the resulting ions based on their m/z ratio, and a detector records their abundance, generating the mass spectrum. The source and sample temperatures are optimized to ensure sufficient volatilization without thermal decomposition (e.g., source at 190 °C, sample at 240 °C).[4]

References

- 1. 白屈氨酸 | Sigma-Aldrich [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. Chelidamic acid(138-60-3) 13C NMR spectrum [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. Chelidamic Acid | C7H5NO5 | CID 8743 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate, a compound also known as chelidamic acid monohydrate. This document details the precise three-dimensional arrangement of atoms, the intricate network of hydrogen bonds that stabilize the crystal lattice, and the experimental protocols utilized for its determination. The structural insights presented herein are crucial for understanding the physicochemical properties of this molecule, which holds potential for applications in medicinal chemistry and materials science.

Crystallographic and Structural Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/n. The asymmetric unit contains one molecule of chelidamic acid and one water molecule. The pyridinone ring is essentially planar, with the two carboxyl groups twisted relative to the ring. The crystal structure is stabilized by an extensive network of intermolecular hydrogen bonds involving the carboxylic acid groups, the ketone group, the pyridine nitrogen, and the water molecule.

Table 1: Crystal Data and Structure Refinement [1]

| Parameter | Value |

| Empirical Formula | C₇H₇NO₆ |

| Formula Weight | 201.14 |

| Temperature | 295(2) K |

| Wavelength | 0.7107₃ Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 6.8832(6) Åb = 9.0568(8) Åc = 12.4376(11) Åβ = 97.219(2)° |

| Volume | 769.3(1) ų |

| Z | 4 |

| Density (calculated) | 1.737 Mg/m³ |

| Absorption Coefficient | 0.151 mm⁻¹ |

| F(000) | 416 |

| Crystal Size | 0.35 x 0.20 x 0.12 mm |

| Theta range for data collection | 2.38 to 27.50° |

| Index ranges | -8 ≤ h ≤ 8, -11 ≤ k ≤ 11, -16 ≤ l ≤ 16 |

| Reflections collected | 8003 |

| Independent reflections | 1756 [R(int) = 0.0381] |

| Completeness to theta = 27.50° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1756 / 0 / 156 |

| Goodness-of-fit on F² | 1.049 |

| Final R indices [I > 2sigma(I)] | R1 = 0.0461, wR2 = 0.1171 |

| R indices (all data) | R1 = 0.0632, wR2 = 0.1287 |

| Largest diff. peak and hole | 0.315 and -0.213 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å)

| Bond | Length |

| O(1)-C(7) | 1.254(2) |

| O(2)-C(7) | 1.272(2) |

| O(3)-C(8) | 1.311(2) |

| O(4)-C(8) | 1.216(2) |

| O(5)-C(4) | 1.250(2) |

| N(1)-C(2) | 1.344(2) |

| N(1)-C(6) | 1.345(2) |

| C(2)-C(3) | 1.388(2) |

| C(3)-C(4) | 1.433(2) |

| C(4)-C(5) | 1.432(2) |

| C(5)-C(6) | 1.387(2) |

| C(2)-C(7) | 1.512(2) |

| C(6)-C(8) | 1.510(2) |

**Table 3: Selected Bond Angles (°) **

| Angle | Degrees |

| C(6)-N(1)-C(2) | 123.33(14) |

| N(1)-C(2)-C(3) | 118.00(15) |

| C(4)-C(3)-C(2) | 119.86(15) |

| O(5)-C(4)-C(5) | 122.99(15) |

| O(5)-C(4)-C(3) | 123.00(15) |

| C(5)-C(4)-C(3) | 114.01(14) |

| C(6)-C(5)-C(4) | 119.85(15) |

| N(1)-C(6)-C(5) | 117.94(15) |

| O(1)-C(7)-O(2) | 124.60(16) |

| O(1)-C(7)-C(2) | 118.10(15) |

| O(2)-C(7)-C(2) | 117.29(14) |

| O(4)-C(8)-O(3) | 123.95(16) |

| O(4)-C(8)-C(6) | 121.28(15) |

| O(3)-C(8)-C(6) | 114.76(14) |

Table 4: Hydrogen Bonds [Å and °] [1]

| D-H···A | d(D-H) | d(H···A) | d(D···A) | <(DHA) |

| O(3)-H(3)···O(1)#1 | 0.82 | 1.79 | 2.603(2) | 172.1 |

| N(1)-H(1)···O(2) | 0.86 | 1.89 | 2.743(2) | 172.3 |

| O(6)-H(6A)···O(5)#2 | 0.85 | 1.95 | 2.796(2) | 177.3 |

| O(6)-H(6B)···O(1)#3 | 0.85 | 2.02 | 2.859(2) | 171.1 |

Symmetry transformations used to generate equivalent atoms: #1 x-1,y,z #2 -x+1/2,y+1/2,-z+1/2 #3 x-1/2,-y+1/2,z-1/2

Experimental Protocols

Synthesis and Crystallization [1]

Chelidamic acid monohydrate was obtained from commercial sources (Aldrich). Single crystals suitable for X-ray diffraction were grown by slow evaporation of a saturated aqueous solution at room temperature. The resulting crystals were colorless prisms.

X-ray Data Collection and Structure Refinement [1]

A suitable single crystal was mounted on a Bruker AXS SMART CCD area-detector diffractometer. Data were collected using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at 295(2) K. The structure was solved by direct methods using the SHELXS-97 program and refined by full-matrix least-squares on F² using SHELXL-97. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to oxygen and nitrogen were located in a difference Fourier map and their positions and isotropic displacement parameters were refined. The remaining hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the experimental workflow for the crystal structure determination and the hydrogen bonding network within the crystal lattice of this compound.

Caption: Experimental workflow for determining the crystal structure.

Caption: Hydrogen bonding network in the crystal structure.

References

Chelidamic Acid Hydrate: A Technical Guide to Safe Handling and Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for chelidamic acid hydrate, a compound utilized in various research and development applications, including as a complexing additive in chromatography and a ligand in the synthesis of hybrid compounds.[1] Adherence to strict safety protocols is crucial when working with this chemical to mitigate potential risks.

Hazard Identification and Classification

Chelidamic acid hydrate is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is an irritant and can cause damage to the respiratory system with single exposure.[2][3][4]

GHS Hazard Summary

The following table summarizes the Globally Harmonized System (GHS) classification for chelidamic acid hydrate.

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |

Data sourced from multiple safety data sheets.[2][3][4][5]

Physical and Chemical Properties

Understanding the physical and chemical properties of chelidamic acid hydrate is essential for its safe handling and storage.

| Property | Value |

| Molecular Formula | C₇H₅NO₅ · xH₂O |

| Molecular Weight | 183.12 g/mol (anhydrous basis)[4][5] |

| Appearance | White to pale yellow or brown powder[6][7] |

| Melting Point | 267 °C (decomposes)[3][4] |

| Solubility | Soluble in 1 M NH₄OH (50 mg/mL) |

| Stability | Stable under normal conditions[8] |

Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling chelidamic acid hydrate:

| Body Part | Protective Equipment | Specifications |

| Eyes/Face | Safety glasses with side-shields or chemical safety goggles | Compliant with OSHA's 29 CFR 1910.133 or European Standard EN166[2][9] |

| Skin | Chemical-resistant gloves (e.g., nitrile) and a lab coat | Inspect gloves before use[3][4][9] |

| Respiratory | NIOSH/MSHA-approved respirator or European Standard EN 149 approved respirator | Required when engineering controls are insufficient or when handling large quantities of powder[2][3][4][9] |

Engineering Controls

-

Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the powder form to minimize dust inhalation.[2][9]

-

Ensure easy access to eyewash stations and safety showers.[9]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][9]

-

Keep away from incompatible materials such as strong oxidizing agents.[9]

Experimental Workflow: Safe Handling in a Laboratory Setting

The following diagram illustrates a generalized workflow for handling chelidamic acid hydrate in a research environment.

Detailed Protocol for Safe Handling During a Typical Experiment

-

Preparation : Before handling, review the Safety Data Sheet (SDS).[2] Ensure all necessary PPE is available and in good condition. The work area, typically a fume hood, should be clean and uncluttered.

-

Weighing : To minimize dust inhalation, weigh the solid chelidamic acid hydrate within a fume hood.[2][9] Use appropriate tools to handle the powder and avoid creating dust clouds.

-

Solution Preparation : When preparing solutions, slowly add the chelidamic acid hydrate to the solvent to prevent splashing.

-

Experimental Use : Conduct all experimental procedures involving chelidamic acid hydrate within a well-ventilated area. Avoid direct contact with the skin and eyes.[2]

-

Spill Management : In case of a spill, evacuate the area and ensure adequate ventilation.[9] Wearing appropriate PPE, sweep up the solid material and place it in a sealed container for disposal.[8]

-

Waste Disposal : Dispose of waste materials containing chelidamic acid hydrate according to local, state, and federal regulations.[2]

-

Decontamination : Thoroughly clean the work area and any equipment used with an appropriate solvent.

-

Hygiene : After handling is complete, remove PPE and wash hands thoroughly with soap and water.[2][9]

First Aid Measures

Immediate and appropriate first aid is crucial in case of accidental exposure.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][8][10] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation occurs.[2][8][10] |

| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][8][10] |

| Ingestion | Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[2][9][10] |

Fire and Explosion Hazard Data

| Property | Value |

| Flammability | Not flammable under normal conditions. |

| Suitable Extinguishing Media | Water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[2] |

| Hazardous Combustion Products | Carbon oxides, nitrogen oxides (NOx).[2][8] |

| Fire-Fighting Procedures | Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][8] |

Hazard Relationship and Mitigation

The following diagram illustrates the relationship between the hazards of chelidamic acid hydrate and the necessary safety measures.

This guide is intended to provide essential safety and handling information. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information before working with chelidamic acid hydrate.

References

- 1. Chelidamic acid | 138-60-3 [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. 白屈氨酸 水合物 ≥97.0% (dried material, T), ~1 mol/mol water | Sigma-Aldrich [sigmaaldrich.com]

- 4. Chelidamic acid = 97.0 dried material, T, water 1mol/mol 138-60-3 [sigmaaldrich.com]

- 5. Chelidamic Acid | C7H5NO5 | CID 8743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chelidamsäure – Wikipedia [de.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

- 10. echemi.com [echemi.com]

Unveiling the Potential of Chelidamic Acid in Prostate Cancer: A Technical Guide for Researchers

Disclaimer: As of the latest literature review, no direct experimental studies have been published specifically investigating the anticancer properties of chelidamic acid on prostate cancer cells. This guide, therefore, provides a comprehensive framework for such an investigation, drawing parallels from studies on structurally related hydroxamic acid derivatives with known anti-prostate cancer activity. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of chelidamic acid.

Introduction: The Therapeutic Promise of Hydroxamic Acids in Prostate Cancer

Prostate cancer remains a significant global health challenge. While various treatment modalities exist, the development of novel therapeutic agents with improved efficacy and reduced toxicity is a critical area of research. Hydroxamic acids, a class of organic compounds, have emerged as promising anticancer agents due to their ability to inhibit histone deacetylases (HDACs) and other key enzymes involved in cancer progression.[1] Although direct evidence for chelidamic acid is lacking, several hydroxamic acid derivatives have demonstrated significant anti-prostate cancer effects in preclinical studies.[2][3][4] This guide will leverage findings from these related compounds to outline a potential research and development path for chelidamic acid.

Quantitative Data on Related Hydroxamic Acid Derivatives

To provide a baseline for potential efficacy, the following table summarizes the in vitro cytotoxic effects of various hydroxamic acid derivatives on prostate cancer cell lines.

| Compound | Prostate Cancer Cell Line | Assay | Endpoint | Result | Reference |

| Suberoylanilide hydroxamic acid (SAHA) | LNCaP, PC-3, TSU-Pr1 | Growth Inhibition | IC50 | 2.5-7.5 µM | [4] |

| BMD188 | PC3 | Apoptosis Induction | LD50 | ~10 µM | [2] |

| DIBOA | DU-145 | Growth Inhibition | - | Less potent than other derivatives | [5] |

Detailed Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer properties of a compound like chelidamic acid on prostate cancer cells.

Cell Viability Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[6]

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Chelidamic acid (or other test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[7]

-

Treat the cells with various concentrations of chelidamic acid for 24, 48, and 72 hours. Include a vehicle-only control.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]

-

Carefully aspirate the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.[8]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compound.[9]

Materials:

-

Prostate cancer cells

-

Chelidamic acid

-